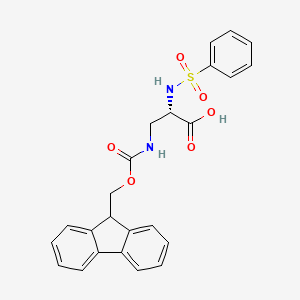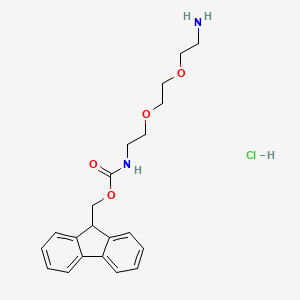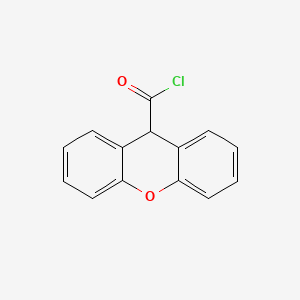
Chlorure de 9H-xanthène-9-carbonyle
Vue d'ensemble
Description
9H-xanthene-9-carbonyl chloride is a chemical compound with the molecular weight of 244.68 . It is also known by its CAS number, 26454-53-5 .
Molecular Structure Analysis
The molecular formula of 9H-xanthene-9-carbonyl chloride is C14H9ClO2 . The average mass is 244.673 Da and the monoisotopic mass is 244.029114 Da .Physical and Chemical Properties Analysis
9H-xanthene-9-carbonyl chloride has a density of 1.3±0.1 g/cm3, a boiling point of 338.1±41.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 58.1±3.0 kJ/mol and it has a flash point of 125.3±28.1 °C . The compound has an index of refraction of 1.625 and a molar refractivity of 64.8±0.3 cm3 .Applications De Recherche Scientifique
Recherche en protéomique
Le chlorure de 9H-xanthène-9-carbonyle est utilisé comme produit spécialisé dans la recherche en protéomique . La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé pourrait être utilisé de diverses manières, par exemple dans l'identification et la quantification des protéines, l'étude de leurs interactions et la compréhension de leur structure et de leur fonction.
Synthèse de β-lactames
Le this compound est utilisé comme source de cétène dans la synthèse de nouveaux β-lactames monocycliques à 3 spiro . Les β-lactames sont une classe d'antibiotiques qui comprennent les dérivés de la pénicilline, les céphalosporines, les monobactames et les carbapénèmes. Ils se caractérisent par un cycle β-lactame dans leur structure chimique.
Activités antimalariennes
Les β-lactames synthétisés à l'aide du this compound ont démontré des activités antimalariennes contre la souche résistante K14 de Plasmodium falciparum . Les valeurs de CE50, qui mesurent l'efficacité d'un composé à inhiber une fonction biologique, varient de 8 à 50 µM, ce qui indique une efficacité modérée à excellente .
Investigations antibactériennes et antifongiques
Les β-lactames synthétisés à partir du this compound ont également été évalués pour leurs propriétés antibactériennes et antifongiques . Cela rend le composé précieux dans le développement de nouveaux agents antimicrobiens.
Synthèse de dérivés de la xanthone
Les xanthones sont des composés organiques que l'on trouve souvent dans les plantes et qui présentent une variété d'activités biologiques. Le this compound pourrait potentiellement être utilisé dans la synthèse de dérivés de la xanthone , contribuant ainsi au développement de nouveaux médicaments et thérapies.
Mécanisme D'action
Target of Action
9H-xanthene-9-carbonyl chloride belongs to the class of compounds known as xanthones . Xanthones are known to exhibit a wide range of biological activities, including α-glucosidase inhibition, anti-cancer, anti-Alzheimer, and anti-inflammatory activities . .
Mode of Action
Xanthones are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Xanthones, including 9H-xanthene-9-carbonyl chloride, are involved in various biochemical pathways. They are secondary metabolites found in diverse terrestrial and marine plants, fungi, and lichen . The biosynthesis of xanthones involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds .
Result of Action
Xanthones in general are known to exhibit a multitude of biological activities, including α-glucosidase inhibition, anti-cancer, anti-alzheimer, and anti-inflammatory activities .
Analyse Biochimique
Biochemical Properties
9H-xanthene-9-carbonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a precursor in the synthesis of β-lactams, which are known for their antibacterial properties . The interaction of 9H-xanthene-9-carbonyl chloride with enzymes such as ketene synthase leads to the formation of these β-lactams through a [2+2] cycloaddition reaction . This interaction highlights the compound’s utility in creating complex biochemical structures.
Cellular Effects
The effects of 9H-xanthene-9-carbonyl chloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of xanthone, including 9H-xanthene-9-carbonyl chloride, exhibit anti-inflammatory and antioxidant activities . These activities are mediated through the modulation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense mechanisms against oxidative stress . Additionally, the compound’s impact on gene expression can lead to changes in cellular metabolism, further influencing cell function.
Molecular Mechanism
At the molecular level, 9H-xanthene-9-carbonyl chloride exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation . Furthermore, 9H-xanthene-9-carbonyl chloride can induce changes in gene expression by interacting with transcription factors such as Nrf2 . These interactions highlight the compound’s ability to modulate biochemical pathways at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9H-xanthene-9-carbonyl chloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 9H-xanthene-9-carbonyl chloride is relatively stable under standard laboratory conditions . Prolonged exposure to light and air can lead to its degradation, resulting in reduced efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its biological activity over extended periods, although its potency may decrease with time .
Dosage Effects in Animal Models
The effects of 9H-xanthene-9-carbonyl chloride vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can cause toxic or adverse effects. For instance, high doses of 9H-xanthene-9-carbonyl chloride have been associated with cytotoxicity and oxidative stress in animal models . These findings highlight the importance of determining the optimal dosage to maximize the compound’s therapeutic benefits while minimizing its adverse effects.
Metabolic Pathways
9H-xanthene-9-carbonyl chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into biologically active metabolites. The compound is metabolized through pathways involving the shikimate and acetate pathways, which are essential for the biosynthesis of xanthone derivatives . These metabolic pathways play a crucial role in determining the compound’s biological activity and its effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 9H-xanthene-9-carbonyl chloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to various proteins, influencing its localization and accumulation. The distribution of 9H-xanthene-9-carbonyl chloride within tissues is also dependent on its interaction with extracellular matrix components and cell surface receptors .
Subcellular Localization
The subcellular localization of 9H-xanthene-9-carbonyl chloride is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, where it can modulate enzyme activity and cellular metabolism . The precise localization of 9H-xanthene-9-carbonyl chloride within cells is essential for understanding its biochemical and cellular effects.
Propriétés
IUPAC Name |
9H-xanthene-9-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO2/c15-14(16)13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)13/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRSCMLJPXJTLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375398 | |
| Record name | 9H-xanthene-9-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26454-53-5 | |
| Record name | 9H-xanthene-9-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


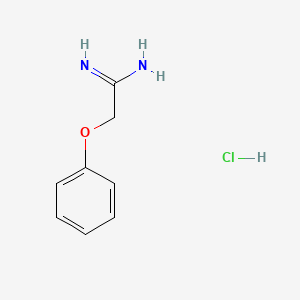
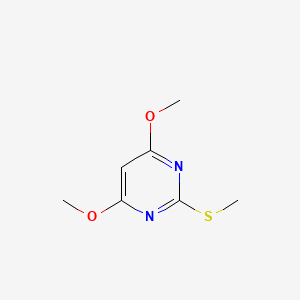
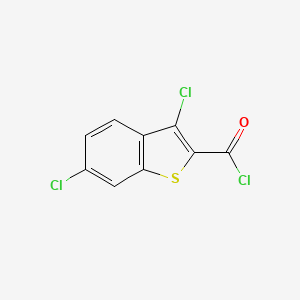
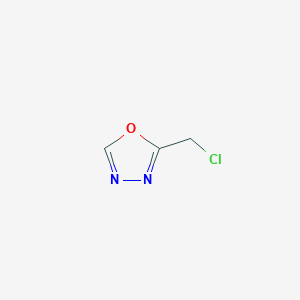

![4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]cyclohexane-1-carboxylic Acid](/img/structure/B1363550.png)
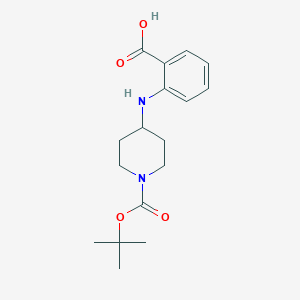
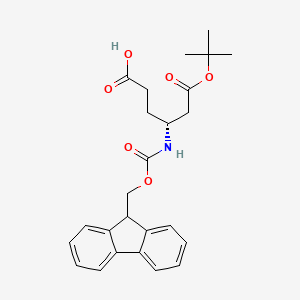

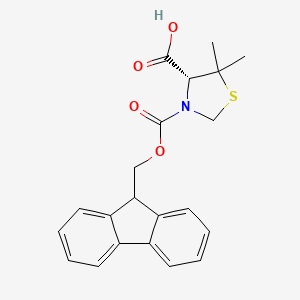
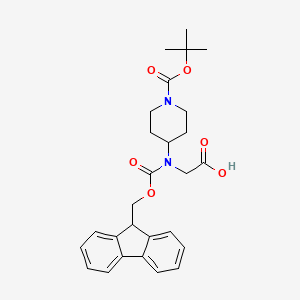
![3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-(naphthalen-2-YL)propanoic acid](/img/structure/B1363561.png)
